molecular formula C16H14O2 B2731570 Methyl 9-methylfluorene-9-carboxylate CAS No. 3300-16-1

Methyl 9-methylfluorene-9-carboxylate

Cat. No. B2731570
CAS RN: 3300-16-1
M. Wt: 238.286
InChI Key: IHPSWTZHVWAGFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 9-methylfluorene-9-carboxylate” is a chemical compound with the molecular formula C16H14O2 . It is used for research purposes and is not intended for human or veterinary use.


Synthesis Analysis

The synthesis of “Methyl 9-methylfluorene-9-carboxylate” involves the reaction between methyl 9-methylfluorene-9-carboxylate and phenyl magnesium iodide . This reaction yields 9,9’-dimethyl-9,9’-difluorenyl in almost quantitative yield . Evidence suggests that 9-methylfluorene anion is an intermediate in this reaction .


Molecular Structure Analysis

The molecular structure of “Methyl 9-methylfluorene-9-carboxylate” consists of 16 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The molecular weight of this compound is 238.286.


Chemical Reactions Analysis

The reaction between methyl 9-methylfluorene-9-carboxylate and phenyl magnesium iodide results in the formation of 9,9’-dimethyl-9,9’-difluorenyl . This reaction is almost quantitative, suggesting that the tertiary alkoxide is formed in the usual way .


Physical And Chemical Properties Analysis

“Methyl 9-methylfluorene-9-carboxylate” has a density of 1.2±0.1 g/cm3 . Its boiling point is 353.1±31.0 °C at 760 mmHg . The compound has a molar refractivity of 64.7±0.3 cm3 .

Scientific Research Applications

Indicator in Titration of Organometallic Reagents

Methyl 9-methylfluorene-9-carboxylate has been explored as an indicator in the titration of common group IA and group IIA organometallic reagents. This indicator, prepared from fluorenone, changes color sharply in THF solution, making it a useful tool in chemical analysis (Bowen, Aavula, & Mash, 2002).

Plant Tissue Neoplasm Induction

Research has shown that derivatives of methyl 9-methylfluorene-9-carboxylate can induce neoplastic growth in tobacco callus cultures. This highlights its potential utility in the study of plant biology and carcinogenesis (Bednar & Linsmaier-Bednar, 1972).

Characterization of Carbocations

Methyl 9-methylfluorene-9-carboxylate has been utilized in the study of carbocations. Its derivatives have been observed under stable ion conditions, providing insights into the structure and reactions of these ions in organic chemistry (Johnston, Kwong, Shelemay, & Lee-Ruff, 1993).

Derivative Synthesis in Organic Chemistry

This compound has been used in the synthesis of various derivatives in organic chemistry, demonstrating its versatility as a precursor for more complex molecules (Bavin, 1960).

Investigation in Polymerization Initiators

In polymer science, derivatives of methyl 9-methylfluorene-9-carboxylate have been studied as initiators in ethylene oxide polymerization. Their behavior under different conditions contributes to the understanding of polymerization processes (Lassalle, Boileau, & Sigwalt, 1977).

Cytochrome P-450 Reactions

Methyl 9-methylfluorene-9-carboxylate has been found to undergo oxygenation by cytochrome P-450 enzymes, a key aspect of drug metabolism and biochemical reactions (Chen & Gurka, 1985).

Safety And Hazards

The safety data sheet for “Methyl 9-methylfluorene-9-carboxylate” suggests that if inhaled, the victim should be moved into fresh air . If the compound comes into contact with the skin, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water .

properties

IUPAC Name

methyl 9-methylfluorene-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-16(15(17)18-2)13-9-5-3-7-11(13)12-8-4-6-10-14(12)16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPSWTZHVWAGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 9-methylfluorene-9-carboxylate

Synthesis routes and methods

Procedure details

From 7.6 g (0.33 mol) of sodium and 300 mL of ethanol, a sodium ethoxide solution is prepared, to which 69.6 g (0.33 mol) of 9-fluorenecarboxylic acid are added batchwise. After the addition has ended, the mixture is stirred for 2.5 hours at ambient temperature. Then it is evaporated to dryness, the residue is suspended in 600 mL of dimethylformamide, and 93.96 g (0.662 mol) of methyl iodide are added dropwise. The mixture is stirred for 3 hours at constant temperature. The cloudy solution is stirred into 500 mL of water and 300 mL of diethyl ether with cooling and extracted, the organic phase is washed with water and 10% sodium carbonate solution, dried, and evaporated to dryness. The residue is purified by column chromatography, eluent: cyclohexane-ethyl acetate (96:4). Yield: 12.61 g of white crystals (16% of theoretical yield); melting point: 108° C.-109° C.
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
69.6 g
Type
reactant
Reaction Step One
Quantity
93.96 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Citations

For This Compound
8
Citations
PMG Bavin - Canadian Journal of Chemistry, 1960 - cdnsciencepub.com
… Su~nming up the available evidence, it is clear that formation of dimethj~1difluo1-e11yl (IIb) in the reaction between methyl 9-methylfluorene-9-carboxylate and a phenyl Grignard …
Number of citations: 25 cdnsciencepub.com
HWD Stubbs - 1951 - search.proquest.com
Part 1a. The known 4-methylfluoranthene and 4-phenylfluoranthene have been synthesised by condensation of methyl and phenyl vinyl ketones, or the corresponding Mannich bases, …
Number of citations: 5 search.proquest.com
FAL Anet, PMG Bavin - Canadian Journal of Chemistry, 1958 - cdnsciencepub.com
… Methyl magnesium iodide reacted with methyl 9-methylfluorene-9-carboxylate to give 2-(9-methyl-9-fluoreny1)-propan-2-01 (I, R = methyl) in 70-8070 yield. Heating of this alcohol with …
Number of citations: 8 cdnsciencepub.com
SB KADIN, JG CANNON - The Journal of Organic Chemistry, 1962 - ACS Publications
… Methyl 9-methylfluorene-9-carboxylate. An excess … by the proceduredescribed for methyl 9-methylfluorene-9carboxylate, mp 92(lit.27 mp96). l-Cyclopropyl-l-phenyl-9-propyn-l-ol (IVa). …
Number of citations: 18 pubs.acs.org
HWD Stubbs, SH Tucker - Journal of the Chemical Society (Resumed), 1950 - pubs.rsc.org
… This was found to be necessary since use of methyl sulphate instead of methyl iodide in this reaction gave methyl 9-methylfluorene-9-carboxylate as sole product-clearly, the …
Number of citations: 6 pubs.rsc.org
SB Kadin - 1961 - search.proquest.com
… in 93# yield from cyclobutylphenylglycolic acid and diazo-methane by the method described for methyl 9-methylfluorene-9-carboxylate. Bp 102-l04/0.5 mm., mp 56-57* …
Number of citations: 0 search.proquest.com
K Bowden, NB Chapman… - Canadian Journal of …, 1963 - cdnsciencepub.com
The infrared spectra in the carbonyl-stretching region of certain arylaliphatic esters, RCOOMe, have been examined. The stretching frequencies and absorption intensities are presented …
Number of citations: 6 cdnsciencepub.com
RL Huang, KH Lee - Journal of the Chemical Society (Resumed), 1964 - pubs.rsc.org
… benzaldehyde, a method shown earlier5 to be quantitative, and methyl bromide was identified as methyl 9-methylfluorene-9-carboxylate and as the corresponding acid. It is noted that, …
Number of citations: 0 pubs.rsc.org

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